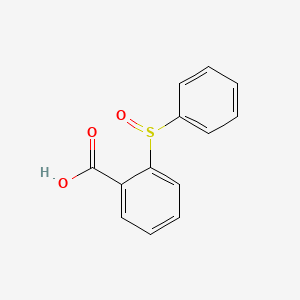

2-(Phenylsulfinyl)benzoic acid

Description

Properties

CAS No. |

32664-47-4 |

|---|---|

Molecular Formula |

C13H10O3S |

Molecular Weight |

246.28 g/mol |

IUPAC Name |

2-(benzenesulfinyl)benzoic acid |

InChI |

InChI=1S/C13H10O3S/c14-13(15)11-8-4-5-9-12(11)17(16)10-6-2-1-3-7-10/h1-9H,(H,14,15) |

InChI Key |

JKCQTQLPTWLIRL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)C2=CC=CC=C2C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Phenylsulfinyl Benzoic Acid

Direct Synthesis Approaches

The direct formation of the 2-(phenylsulfinyl)benzoic acid structure can be envisioned through two main routes: the functionalization of a pre-existing benzoic acid molecule or the concurrent formation of the sulfinyl group on a suitable precursor.

Reactions Involving Benzoic Acid Scaffolds and Phenylsulfinyl Reagents

The direct introduction of a phenylsulfinyl group onto the ortho position of a benzoic acid scaffold is a challenging transformation. Methodologies for direct C-H functionalization of benzoic acids often rely on directed metalation, where the carboxylic acid group directs a strong base (like organolithium reagents) to deprotonate the adjacent ortho position. organic-chemistry.orgnih.govrsc.org This creates a nucleophilic ortho-lithiated species that can, in principle, react with an appropriate electrophilic phenylsulfinyl reagent. For instance, the reaction of ortho-lithiated benzoic acid with dimethyl disulfide has been shown to produce the corresponding methylthio-substituted benzoic acid. rsc.org However, the direct reaction with a phenylsulfinylating agent is not a widely reported high-yield method.

More common are transition-metal-catalyzed C-H functionalization reactions. For example, copper-mediated reactions have been developed for the ortho-C–H sulfonylation of benzoic acid derivatives to form sulfones, using sodium sulfinates as the sulfonyl source and a directing group. murdoch.edu.aursc.org While this method installs a sulfur-containing group at the desired position, it yields a sulfone (a higher oxidation state) rather than the target sulfinyl group (a sulfoxide). Consequently, the most prevalent and practical "direct" approach to 2-(phenylsulfinyl)benzoic acid involves the oxidation of its thioether analogue.

Oxidative Approaches to the Sulfinyl Group

The most established and reliable method for synthesizing 2-(phenylsulfinyl)benzoic acid is through the selective oxidation of the corresponding sulfide (B99878), 2-(phenylthio)benzoic acid. This precursor is readily synthesized and commercially available. The primary challenge in this approach is to control the oxidation, stopping at the sulfoxide (B87167) stage without proceeding to the sulfone. A variety of oxidizing agents and catalytic systems have been developed for the chemoselective oxidation of thioethers to sulfoxides. organic-chemistry.org

Common oxidants employed for this transformation include:

Hydrogen Peroxide (H₂O₂): Often used with a catalyst to enhance selectivity and reaction rate.

Peroxy acids: Such as meta-chloroperoxybenzoic acid (m-CPBA).

Sodium periodate (B1199274) (NaIO₄): A mild and selective reagent.

tert-Butyl hydroperoxide (t-BuHP): Can be used with various metal catalysts.

The choice of catalyst is crucial for achieving high selectivity. Catalytic systems can range from simple metal salts to complex organometallic compounds, which facilitate the oxygen transfer from the oxidant to the sulfur atom while minimizing over-oxidation. organic-chemistry.org

Multi-Step Synthesis Strategies for Complex Derivatives

The 2-(phenylsulfinyl)benzoic acid scaffold serves as a valuable building block for the synthesis of more complex and often biologically active molecules. Research has demonstrated the utility of this core structure in developing inhibitors for specific enzymes, such as human carbonic anhydrases (hCAs), which are targets for various therapeutic areas. researchgate.net

One notable multi-step strategy involves using 2-(benzylsulfinyl)benzoic acid as a foundational scaffold. researchgate.net By modifying the key functional groups—the carboxylic acid and the substituents on the phenyl rings—a large library of derivatives can be synthesized. These modifications often involve standard organic reactions:

Amide Formation: The carboxylic acid group can be converted to an amide by coupling it with various amines. This is typically achieved using coupling reagents like HATU or by converting the acid to an acyl chloride followed by reaction with an amine. nih.gov

Esterification: The carboxylic acid can be converted to an ester.

Substitution on the Aromatic Rings: Functional groups on either the benzoic acid ring or the phenylsulfinyl ring can be introduced or modified to explore structure-activity relationships.

These multi-step syntheses allow for the fine-tuning of the molecule's properties, leading to the discovery of derivatives with high potency and selectivity for specific biological targets. researchgate.net

Optimization of Reaction Conditions and Yields in Synthetic Pathways

Optimizing reaction conditions is paramount for maximizing the yield of the desired sulfoxide and minimizing the formation of the sulfone byproduct. Key parameters that are typically varied include the choice of oxidant, catalyst, solvent, temperature, and reaction time.

The table below presents a conceptual summary of findings from studies on the optimization of sulfide oxidation, which is the critical step in synthesizing 2-(phenylsulfinyl)benzoic acid.

Interactive Table: Optimization of Sulfide Oxidation Conditions

| Oxidant | Catalyst | Solvent | Temperature (°C) | Time (h) | Sulfoxide Yield (%) | Sulfone Yield (%) |

| H₂O₂ | None | Acetonitrile | 25 | 24 | Moderate | Low |

| H₂O₂ | FeCl₃ | Acetonitrile | 25 | < 0.1 | High | Low |

| t-BuHP | None | Dichloroethane | 80 | 12 | High | Low |

| t-BuHP | None | Dichloroethane | 80 | 24 | Low | High |

| NaIO₄ | Silica Gel | Dichloromethane | 25 | 1 | High | Very Low |

| O₂ | Photocatalyst | HFIP | 25 | 8 | High | Very Low |

Note: The data in this table is representative of typical results found in the literature for the selective oxidation of aryl sulfides and serves to illustrate the effects of changing reaction parameters. Actual yields for 2-(phenylthio)benzoic acid may vary.

From the data, several trends emerge:

Catalyst Effect: The use of a catalyst like FeCl₃ with H₂O₂ can dramatically decrease reaction time and improve yield.

Oxidant Stoichiometry and Time: As seen with t-BuHP, increasing the reaction time or the amount of oxidant can lead to over-oxidation, favoring the formation of the sulfone.

Reagent Choice: Mild and selective reagents like sodium periodate (NaIO₄) on a solid support can provide high yields of the sulfoxide with minimal byproduct formation.

Careful selection and control of these parameters are essential for developing an efficient and high-yielding synthetic pathway for 2-(phenylsulfinyl)benzoic acid and its derivatives.

Chemical Reactivity and Mechanistic Investigations of 2 Phenylsulfinyl Benzoic Acid

Carboxylic Acid Functional Group Reactivity

The carboxylic acid group in 2-(phenylsulfinyl)benzoic acid exhibits typical reactions such as esterification and amidation, and its derivatives can participate in nucleophilic substitution processes.

Esterification Reactions

The esterification of 2-(phenylsulfinyl)benzoic acid, a classic transformation of carboxylic acids, can be achieved by reacting it with various alcohols in the presence of an acid catalyst, such as concentrated sulfuric acid. This reaction, known as Fischer esterification, is a reversible process. quora.comresearchgate.net To drive the reaction towards the formation of the ester, common strategies include using an excess of the alcohol or removing water as it is formed. tcu.edutcu.edu The reactivity of the alcohol plays a significant role in the reaction outcome, with primary alcohols generally providing higher yields than secondary or tertiary alcohols due to reduced steric hindrance. usm.my The use of microwave irradiation has been shown to accelerate the esterification of substituted benzoic acids, often leading to improved yields in shorter reaction times. usm.my

Below is a table summarizing representative yields for the esterification of benzoic acid with different alcohols, which serves as a model for the expected reactivity of 2-(phenylsulfinyl)benzoic acid.

| Alcohol | Catalyst/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Methanol | H₂SO₄, Reflux | 77 | usm.my |

| Ethanol | H₂SO₄, Reflux | 74 | usm.my |

| n-Butanol | Ionic Liquid, 110°C | 97.3 | researchgate.net |

| Various Alcohols | Deep Eutectic Solvent, 75°C | 67.5 - 88.3 | dergipark.org.tr |

Amidation Reactions and Formation of Amide Derivatives

The synthesis of amides from 2-(phenylsulfinyl)benzoic acid can be accomplished by reacting it with primary or secondary amines. Direct condensation of the carboxylic acid and amine often requires high temperatures to drive off water. orgsyn.org More commonly, the carboxylic acid is first activated to enhance its reactivity. A variety of coupling agents can be employed for this purpose, including carbodiimides (like DCC or EDCI), or by converting the carboxylic acid to a more reactive species such as an acyl chloride. lookchemmall.comrsc.org The choice of amine and reaction conditions significantly influences the yield of the resulting amide. For instance, the amidation of benzoic acid with various amines can be effectively catalyzed by boric acid under mild conditions. researchgate.net

The following table presents data on the amidation of benzoic acid with different amines, illustrating the types of conditions and yields that can be expected for similar reactions with 2-(phenylsulfinyl)benzoic acid.

| Amine | Coupling Agent/Catalyst | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Aniline | Boric Acid | Solvent-free, Heat | Good | researchgate.net |

| Benzylamine | ZrCl₄ | Reflux | 55 | rsc.org |

| Ethylamine/Diethylamine | (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid dichloride | K₂CO₃, THF, rt | Excellent Selectivity | lookchemmall.com |

| Various Amines | Ir-catalyst/Sulfonyl Azide | 1,2-dichloroethane, 50°C | High Efficiency | ibs.re.krnih.gov |

Nucleophilic Substitution Processes

The derivatives of 2-(phenylsulfinyl)benzoic acid, particularly its acyl chloride, are susceptible to nucleophilic acyl substitution. In these reactions, a nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. Subsequent expulsion of the leaving group (e.g., chloride) results in the formation of a new carbonyl compound. quora.comyoutube.com The reactivity of the acyl group is significantly higher than that of the parent carboxylic acid, allowing for reactions with a wider range of nucleophiles under milder conditions.

Furthermore, the benzene (B151609) ring of 2-(phenylsulfinyl)benzoic acid can undergo nucleophilic aromatic substitution (SNA_r), although this is generally less facile than nucleophilic acyl substitution. The presence of the electron-withdrawing sulfinyl and carboxyl groups can activate the ring towards attack by strong nucleophiles, particularly at positions ortho and para to these groups. libretexts.org However, for a successful SNA_r reaction, a good leaving group on the aromatic ring is typically required. The mechanism of such reactions usually proceeds via an addition-elimination pathway involving a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org

Sulfinyl Group Reactivity and Transformations

The sulfinyl group in 2-(phenylsulfinyl)benzoic acid is a key center of reactivity, capable of undergoing oxidation and participating in synthetically useful transformations.

Oxidative Transformations of the Sulfinyl Moiety

The sulfur atom in the sulfinyl group of 2-(phenylsulfinyl)benzoic acid is in an intermediate oxidation state and can be readily oxidized to the corresponding sulfone, 2-(phenylsulfonyl)benzoic acid. utexas.edu This transformation is typically achieved using common oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (B83412) (KMnO₄). alfa-chemistry.comscribd.comgoogleapis.com The oxidation with hydrogen peroxide is often carried out in an acidic medium, such as acetic acid. googleapis.com The resulting sulfone is a stable compound with different electronic and steric properties compared to the starting sulfoxide (B87167), which can be advantageous in various synthetic applications. The selective oxidation of the thioether precursor, 2-(phenylthio)benzoic acid, first yields the sulfoxide, and further oxidation provides the sulfone. googleapis.com

Role as a Synthetic Reagent in Organic Transformations

The sulfinyl group in 2-(phenylsulfinyl)benzoic acid can play a crucial role as a synthetic handle, enabling a variety of organic transformations. One of the most important reactions of sulfoxides is the Pummerer rearrangement. This reaction typically occurs when a sulfoxide with at least one α-hydrogen is treated with an activating agent, such as acetic anhydride. organicreactions.orgresearchgate.netwikipedia.org The reaction proceeds through a thionium (B1214772) ion intermediate, which is then trapped by a nucleophile to form an α-substituted sulfide (B99878). wikipedia.org In the context of 2-(phenylsulfinyl)benzoic acid derivatives, this reaction could be used to introduce functionality at the benzylic position of a corresponding ester.

Furthermore, the sulfinyl group is known to be a powerful directing group in ortho-lithiation reactions. The ability of the sulfinyl group to coordinate with organolithium reagents facilitates the deprotonation of the ortho-position of the phenyl ring, allowing for the introduction of various electrophiles at that site. rsc.org This directed metalation provides a powerful tool for the regioselective functionalization of the aromatic ring, leading to the synthesis of highly substituted benzoic acid derivatives.

Mechanistic Elucidation of Key Reactions

The carboxylic acid group of 2-(phenylsulfinyl)benzoic acid is a versatile directing group in transition-metal-catalyzed C-H activation reactions. rsc.org This functionality allows for the selective functionalization of otherwise inert C-H bonds, primarily at the ortho-position, by forming a stable metallacyclic intermediate. rsc.org

Several transition metals, including palladium, rhodium, and cobalt, are effective catalysts for these transformations. nih.gov

Palladium-Catalyzed Reactions : Palladium(II) catalysts are widely used for the C-H functionalization of benzoic acids. The generally accepted mechanism involves the coordination of the carboxylate to the palladium center, followed by a concerted metalation-deprotonation (CMD) step to form a five-membered palladacycle. This intermediate can then react with various coupling partners. For example, ortho-arylation with boronic acids and olefination with alkenes have been well-established. rsc.org More challenging meta-C-H functionalization of benzoic acid derivatives has also been achieved using specialized nitrile-based sulfonamide templates that enable the formation of a larger macrocyclic pre-transition state, directing the catalyst to the distal C-H bond. researchgate.netresearchgate.net

Cobalt-Catalyzed Reactions : First-row transition metals like cobalt offer a more economical alternative. Cobalt-catalyzed C-H functionalization of benzoic acids with alkynes, styrenes, and dienes proceeds efficiently, typically requiring a co-oxidant like Ce(SO₄)₂ and an oxygen atmosphere. nih.gov These reactions are advantageous due to the use of a commercially available cobalt salt and the native carboxylate directing group to achieve regioselective C-H functionalization. nih.gov

Table 1: Examples of Metal-Catalyzed C-H Functionalization of Benzoic Acid Derivatives

| Catalyst System | Reaction Type | Position Functionalized | Key Features |

|---|---|---|---|

| Pd(OAc)₂ / Phenylboronic acids | Arylation | ortho | First successful direct arylation of simple benzoic acids. rsc.org |

| Pd(OAc)₂ / Nitrile-based template | Olefination | meta | Overcomes the inherent ortho-directing tendency of the carboxylate group. researchgate.netnih.gov |

| Co(hfacac)₂ / O₂, Ce(SO₄)₂ | Alkenylation | ortho | Utilizes an inexpensive first-row transition metal catalyst. nih.gov |

Reactions involving 2-(phenylsulfinyl)benzoic acid can proceed through radical pathways, particularly under photolytic, electrochemical, or certain transition-metal-catalyzed conditions. The sulfinyl group and the carboxylic acid moiety can both be precursors to radical intermediates.

The homolytic fission of the sulfur-sulfur bond in related sulfinyl sulfones is known to generate both sulfonyl and sulfinyl radicals. nih.gov A key strategy in harnessing sulfinyl radicals for synthesis is to couple them with a highly reactive carbon-centered radical, which can suppress undesired side reactions like homo-coupling. nih.gov

The carboxylic acid group can also be a source of radicals. The Minisci reaction, for instance, involves the radical decarboxylation of a carboxylic acid catalyzed by a silver catalyst to form an alkyl or aryl radical. nih.gov More recent methods utilize visible-light photoredox catalysis for the deoxygenative coupling of benzoic acid derivatives with alkenes. organic-chemistry.org Mechanistic studies confirm that these transformations proceed via an acyl radical pathway. organic-chemistry.org The generation of these radical intermediates opens up reaction pathways that are complementary to traditional ionic mechanisms. nih.gov

Kinetic studies are essential for understanding the mechanisms and optimizing the conditions of reactions involving 2-(phenylsulfinyl)benzoic acid. Such studies provide quantitative data on reaction rates, the influence of substituent effects, and the nature of rate-determining steps. rsc.org

For transformations involving radical intermediates, kinetic analysis helps determine the rate constants for key steps, such as the reaction of an antioxidant with chain-carrying peroxyl radicals (kᵢₙₕ). rsc.org For example, studies on persistent sulfenic acids, which are structurally related to the hydrolysis products of sulfoxides, have determined very fast reaction rates with peroxyl radicals, with a rate constant (kᵢₙₕ) measured at 3.0 × 10⁶ M⁻¹s⁻¹. researchgate.net

In the context of metabolic transformations, kinetic studies have been performed on the formation of benzoic acid from various precursors and its subsequent conjugation. nih.gov While specific kinetic data for 2-(phenylsulfinyl)benzoic acid is not widely reported, the principles from these related studies are applicable. For instance, the rate of metal-catalyzed C-H activation would be influenced by the concentration of the substrate, catalyst, and any additives, as well as temperature. The electronic properties of the phenyl and benzoic acid rings, as modified by the sulfinyl group, would also impact the kinetics of these transformations.

Role as a Leaving Group in Specialized Synthetic Processes

While often studied for the reactivity of its constituent parts, the 2-(phenylsulfinyl)benzoic acid framework and its derivatives can also function as a leaving group in specialized synthetic applications. A closely related derivative, 2-(1-phenylvinyl)benzoic acid (PVB), has been developed as a highly effective leaving group for metal-free glycosylation reactions. rsc.orgresearchgate.net

In this role, the PVB group is attached to the anomeric carbon of a sugar donor. Activation with a promoter system, such as N-iodosuccinimide (NIS) and trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or simply iodine (I₂), triggers the glycosylation reaction. rsc.org The PVB-based glycosyl donors are noted for their stability, high reactivity, and the excellent yields they provide in the synthesis of a variety of O- and N-glycosides. rsc.org The metal-free conditions are a significant advantage, broadening the applicability of this method. rsc.orgresearchgate.net

Table 2: Glycosylation using 2-(1-Phenylvinyl)benzoic acid (PVB) as a Leaving Group

| Promoter System | Glycoside Type | Key Advantages |

|---|---|---|

| NIS / TMSOTf | O-Glycosides, N-Glycosides | High reactivity, excellent yields, self-stability of donor. rsc.org |

This application highlights the versatility of the benzoic acid scaffold, where modification of the ortho-substituent creates a highly efficient leaving group for complex molecule synthesis.

Advanced Spectroscopic and Structural Characterization of 2 Phenylsulfinyl Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for mapping the atomic framework of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional NMR techniques, a complete picture of the connectivity and stereochemistry of 2-(Phenylsulfinyl)benzoic acid can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Assignment

The ¹H NMR spectrum of 2-(Phenylsulfinyl)benzoic acid provides crucial information about the chemical environment of the hydrogen atoms within the molecule. The signals observed in the spectrum correspond to the different types of protons present. The aromatic protons of the benzoic acid and phenyl rings typically appear as complex multiplets in the downfield region due to their varied electronic environments and spin-spin coupling interactions. The carboxylic acid proton is expected to appear as a broad singlet at a significantly downfield chemical shift, a characteristic feature of acidic protons.

Table 1: ¹H NMR Data for 2-(Phenylsulfinyl)benzoic Acid

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| Aromatic-H | 7.0 - 8.2 | m | - |

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and the concentration used for the analysis.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

The ¹³C NMR spectrum offers a detailed view of the carbon framework of 2-(Phenylsulfinyl)benzoic acid. Each unique carbon atom in the molecule gives rise to a distinct signal, allowing for the complete assignment of the carbon skeleton. The spectrum will show signals for the carboxyl carbon, the carbon atoms of the two aromatic rings, with the carbon attached to the sulfinyl group and the carboxyl group appearing at characteristic downfield shifts.

Table 2: ¹³C NMR Data for 2-(Phenylsulfinyl)benzoic Acid

| Carbon | Chemical Shift (ppm) |

|---|---|

| C=O | ~165-175 |

| Aromatic C-S | ~140-150 |

| Aromatic C-COOH | ~130-140 |

| Aromatic C-H | ~125-135 |

Note: The chemical shifts are approximate and can be influenced by the experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Complete Connectivity and Stereochemistry

To unambiguously assign all proton and carbon signals and to determine the complete connectivity and stereochemistry of 2-(Phenylsulfinyl)benzoic acid, a suite of two-dimensional NMR experiments is employed.

COSY (Correlation Spectroscopy) reveals proton-proton coupling relationships within the molecule. researchgate.netsdsu.edu This is particularly useful for tracing the connectivity of protons on the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. researchgate.netsdsu.edu This experiment is instrumental in assigning the carbon signals based on the known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart. researchgate.netsdsu.edu This powerful technique helps to piece together the different fragments of the molecule, for instance, by showing the correlation between the protons on the phenyl ring and the carbon atoms of the benzoic acid ring, through the sulfinyl bridge.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. researchgate.net This is crucial for determining the stereochemistry and conformation of the molecule, particularly the relative orientation of the phenyl and benzoic acid rings.

Through the combined interpretation of these 2D NMR spectra, a detailed and unambiguous three-dimensional structure of 2-(Phenylsulfinyl)benzoic acid can be established.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of 2-(Phenylsulfinyl)benzoic acid displays characteristic absorption bands that confirm the presence of its key functional groups. A broad absorption band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid, which is often broadened due to hydrogen bonding. docbrown.info The sharp and intense absorption band around 1700 cm⁻¹ corresponds to the C=O stretching vibration of the carboxyl group. docbrown.info The S=O stretching vibration of the sulfinyl group typically appears in the 1000-1100 cm⁻¹ region. Additionally, characteristic peaks for C-H and C=C stretching and bending vibrations of the aromatic rings are also observed.

Table 3: Key IR Absorption Bands for 2-(Phenylsulfinyl)benzoic Acid

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |

| Carbonyl | C=O stretch | ~1700 |

| Sulfinyl | S=O stretch | 1000-1100 |

| Aromatic | C-H stretch | ~3000-3100 |

Raman Spectroscopy Applications

Raman spectroscopy complements IR spectroscopy and is particularly useful for studying non-polar bonds and symmetric vibrations. ias.ac.in In the context of 2-(Phenylsulfinyl)benzoic acid, Raman spectroscopy can provide further insights into the vibrations of the aromatic rings and the sulfur-containing functional group. ias.ac.in The technique is also valuable for studying the compound in different physical states, such as in solution or as a solid, and can be used to investigate intermolecular interactions. ias.ac.inazom.com For instance, changes in the Raman spectrum upon crystallization can provide information about the formation of specific polymorphs. azom.com

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For 2-(phenylsulfinyl)benzoic acid (C₁₃H₁₀O₃S), the exact mass is 246.0405 g/mol . In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 246.

The fragmentation of 2-(phenylsulfinyl)benzoic acid is expected to follow pathways characteristic of its constituent functional groups: the carboxylic acid, the phenyl rings, and the sulfoxide (B87167) bridge. The fragmentation pattern provides a virtual fingerprint of the molecule's structure. Key fragmentation pathways anticipated for this molecule include:

Loss of Hydroxyl Radical (-OH): A common fragmentation for carboxylic acids, leading to the formation of a stable acylium ion. This would result in a fragment at m/z 229 (M-17).

Loss of the Carboxyl Group (-COOH): This involves the cleavage of the bond between the carboxyl group and the phenyl ring, producing a fragment at m/z 201 (M-45).

Cleavage of the Sulfoxide Group: The sulfur-oxygen bond can cleave, or rearrangements can occur. A characteristic fragmentation for aryl sulfoxides is the rearrangement and loss of a sulfenic acid moiety (Ph-SOH) or cleavage to form phenyl and substituted phenyl fragments.

Formation of Phenyl Cation: Cleavage of the sulfur-phenyl bond would yield a phenyl cation at m/z 77.

Benzoic Acid Moiety Fragments: Fragmentation pathways similar to benzoic acid itself are expected, such as the formation of the benzoyl cation [C₆H₅CO]⁺ at m/z 105 following the cleavage of the S-C bond and rearrangement. docbrown.info

The table below outlines the expected principal fragments for 2-(phenylsulfinyl)benzoic acid based on established fragmentation rules and analysis of similar structures.

| m/z Value (Hypothesized) | Proposed Fragment Ion | Formula | Origin |

| 246 | Molecular Ion | [C₁₃H₁₀O₃S]⁺ | Parent Molecule |

| 229 | [M - OH]⁺ | [C₁₃H₉O₂S]⁺ | Loss of hydroxyl radical from COOH |

| 201 | [M - COOH]⁺ | [C₁₂H₉OS]⁺ | Loss of carboxyl group |

| 198 | [M - SO]⁺ | [C₁₃H₁₀O₂]⁺ | Loss of sulfur monoxide |

| 121 | [C₇H₅O₂]⁺ | [C₆H₄COOH]⁺ | Cleavage of the C-S bond |

| 105 | [C₇H₅O]⁺ | [C₆H₅CO]⁺ | Fragment from benzoic acid moiety |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Phenyl cation from cleavage of S-Ph bond |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. Although a specific crystal structure determination for 2-(phenylsulfinyl)benzoic acid is not available in the public domain, its solid-state architecture can be reliably predicted based on the well-documented structures of analogous benzoic acid derivatives. nih.govcrystallography.net

A primary structural feature of almost all carboxylic acids in the solid state is the formation of centrosymmetric dimers . It is highly probable that 2-(phenylsulfinyl)benzoic acid molecules would pair up, linked by strong hydrogen bonds between their carboxyl groups, forming a characteristic R²₂(8) ring motif. nih.govresearchgate.net This dimerization is a dominant force in the crystal packing of such compounds.

The table below presents the crystallographic data for a closely related analogue, 2-[4-(Trifluoromethyl)phenylsulfanyl]benzoic acid, to illustrate the type of structural parameters that would be determined for the title compound. nih.gov

| Parameter | Value for 2-[4-(Trifluoromethyl)phenylsulfanyl]benzoic acid nih.gov |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.3071 (5) |

| b (Å) | 8.0790 (7) |

| c (Å) | 11.3878 (11) |

| α (°) | 82.678 (8) |

| β (°) | 83.642 (7) |

| γ (°) | 72.309 (7) |

| Volume (ų) | 633.41 (10) |

| Z | 2 |

| Key Intermolecular Interaction | O—H···O Hydrogen Bond Dimers |

| Dihedral Angle Between Rings (°) | 88.7 (2) |

Theoretical and Computational Investigations of 2 Phenylsulfinyl Benzoic Acid

Electronic Structure Analysis and Molecular Orbital Theory

The electronic structure of a molecule dictates its fundamental chemical and physical properties. Computational methods, particularly those based on molecular orbital (MO) theory within the framework of density functional theory (DFT), are instrumental in elucidating these characteristics for benzoic acid derivatives. mdpi.comresearchgate.net

Frontier Molecular Orbitals (FMOs): The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in understanding a molecule's reactivity. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic nature. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net

For instance, in studies of related 2-[(2-substitutedphenyl) carbamoyl] benzoic acids, DFT calculations at the B3LYP/6-31G(d,p) level have been used to determine the energies of the HOMO and LUMO. researchgate.net These calculations help in understanding how different substituents on the phenyl ring influence the electronic properties and reactivity of the molecule. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution on a molecule's surface. It is a valuable tool for predicting how a molecule will interact with other charged species. Red regions on an MEP map indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions represent positive potential, indicating sites for nucleophilic attack. For complex benzoic acid derivatives, MEP analysis can identify the chemically reactive areas suitable for intermolecular interactions. mdpi.com

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and electronic delocalization within a molecule. It examines interactions between filled and vacant orbitals, quantifying the extent of electron delocalization, which is a measure of stability. For benzoic acid, the delocalization of π-electrons in the benzene (B151609) ring and the carboxyl group is a key feature that can be described using molecular orbital models. youtube.com

Below is a table summarizing key electronic properties often calculated for molecules like 2-(Phenylsulfinyl)benzoic acid.

| Calculated Property | Significance | Typical Computational Method |

| HOMO Energy | Electron-donating ability (nucleophilicity) | DFT (e.g., B3LYP/6-311++G(d,p)) |

| LUMO Energy | Electron-accepting ability (electrophilicity) | DFT (e.g., B3LYP/6-311++G(d,p)) |

| HOMO-LUMO Gap | Chemical reactivity and stability | Calculated from HOMO and LUMO energies |

| Molecular Electrostatic Potential (MEP) | Prediction of reactive sites for electrophilic and nucleophilic attack | DFT |

| Natural Bond Orbital (NBO) Analysis | Intramolecular and intermolecular bonding, charge transfer, and delocalization effects | NBO analysis within a DFT framework |

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is a powerful tool for mapping out the potential energy surface of a chemical reaction. This allows for the identification of the most likely reaction pathway, including the structures of reactants, products, intermediates, and, crucially, transition states. The transition state is the highest energy point along the reaction coordinate and represents the kinetic barrier to the reaction.

Modeling reaction pathways typically involves the following steps:

Geometry Optimization: The three-dimensional structures of all species involved in the reaction (reactants, intermediates, products, and transition states) are optimized to find their lowest energy conformations.

Frequency Calculations: These calculations are performed to characterize the nature of the optimized structures. Reactants, intermediates, and products will have all real (positive) vibrational frequencies. A transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactant and product (or intermediate), confirming that the identified transition state correctly links the desired species.

For example, in the study of reactions involving complex molecules, computational modeling (e.g., using Gaussian software with methods like CAM-B3LYP) can elucidate multi-step reaction pathways. researchgate.net This includes the coordination of reactants, formation of key intermediates, and the final product formation. The transition state structures for key steps can be modeled to understand how stereochemistry is determined during the reaction. researchgate.net

The following table outlines the key aspects of reaction pathway modeling.

| Component of Reaction Pathway | Description | Computational Characterization |

| Reactants/Products | Stable species at the beginning and end of a reaction step. | Geometry optimization, all real vibrational frequencies. |

| Intermediates | Metastable species formed during the reaction. | Geometry optimization, all real vibrational frequencies. |

| Transition State (TS) | The highest energy point on the reaction path between reactants and products. | Geometry optimization, exactly one imaginary frequency. |

| Activation Energy (Ea) | The energy difference between the transition state and the reactants. | Calculated from the energies of the optimized structures. |

Conformational Analysis and Stereochemical Prediction

Molecules with single bonds, like 2-(Phenylsulfinyl)benzoic acid, can exist in various spatial arrangements called conformations due to rotation around these bonds. Conformational analysis is the study of the different conformations and their relative energies. pharmacy180.com The most stable conformation is the one with the lowest energy, and this is typically the most populated conformation at equilibrium.

In the context of 2-(Phenylsulfinyl)benzoic acid, which is chiral at the sulfur atom, conformational analysis is also critical for understanding its stereochemical properties. The relative orientation of the phenyl, sulfinyl, and benzoic acid groups will significantly impact its interactions with other chiral molecules.

The table below summarizes the key concepts in conformational analysis.

| Term | Definition | Relevance to 2-(Phenylsulfinyl)benzoic acid |

| Conformer | A specific spatial arrangement of atoms in a molecule that can be interconverted by rotation about single bonds. | Different relative orientations of the phenyl and benzoic acid groups around the sulfoxide (B87167). |

| Dihedral Angle | The angle between two intersecting planes, used to define the rotation around a bond. | Key parameter in defining the different conformations. |

| Potential Energy Surface | A plot of the molecule's energy as a function of its geometric parameters (e.g., dihedral angles). | Helps to identify the most stable conformations (energy minima). |

| Stereoisomers | Molecules with the same molecular formula and connectivity but different arrangements of atoms in space. | The (R) and (S) enantiomers of 2-(Phenylsulfinyl)benzoic acid are stereoisomers. |

In Silico Mechanistic Studies

In silico is a term used to describe studies conducted via computer simulation. In the context of medicinal chemistry and drug design, in silico mechanistic studies often involve molecular docking and other computational techniques to predict how a molecule might interact with a biological target, such as a protein or enzyme. nih.gov

Molecular Docking: This computational technique predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). The goal is to find the binding mode with the lowest energy, which is often assumed to be the most stable and biologically relevant. For a molecule like 2-(Phenylsulfinyl)benzoic acid, docking studies could be used to predict its binding affinity and mode of interaction with a target enzyme. For instance, in silico studies on 5-acetamido-2-hydroxy benzoic acid derivatives have been used to analyze their binding affinity with cyclooxygenase-2 (COX-2) receptors. nih.govmdpi.com

Pharmacokinetic and Toxicological Predictions: Computational tools can also be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties, as well as the potential toxicity of a compound. nih.govmdpi.com These predictions are valuable in the early stages of drug discovery to identify candidates with favorable properties.

The following table outlines common in silico techniques and their applications.

| In Silico Technique | Description | Application Example |

| Molecular Docking | Predicts the binding orientation and affinity of a ligand to a receptor. | Predicting the interaction of a benzoic acid derivative with an enzyme active site. nih.gov |

| ADME Prediction | Predicts the pharmacokinetic properties of a molecule. | Assessing the drug-likeness of a potential therapeutic agent. mdpi.com |

| Toxicity Prediction | Predicts potential adverse effects of a compound. | Identifying potential liabilities of a new chemical entity early in development. nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Relates the chemical structure of a series of compounds to their biological activity. | Building a model to predict the activity of new derivatives based on their structural features. |

Applications of 2 Phenylsulfinyl Benzoic Acid in Advanced Organic Synthesis

Utilization as a Synthetic Intermediate for Complex Molecules

A primary application of 2-(phenylsulfinyl)benzoic acid and its close chemical relative, 2-(phenylthio)benzoic acid, is its role as a key intermediate in the synthesis of the thioxanthen-9-one (B50317) core structure. Thioxanthen-9-ones are significant scaffolds found in pharmaceuticals, photosensitizers, and materials for photopolymerization. google.com The synthesis typically involves an intramolecular cyclization reaction, where the two aromatic rings are fused together to form the tricyclic system.

The process often proceeds via the related 2-(phenylthio)benzoic acid. The sulfinyl group of 2-(phenylsulfinyl)benzoic acid can be reduced to the corresponding thioether, which then undergoes an intramolecular Friedel-Crafts acylation. In this key step, the carboxylic acid group acylates the phenyl ring of the phenylthio moiety, a reaction that is generally promoted by strong acids such as concentrated sulfuric acid or polyphosphoric acid. google.comprepchem.com This cyclization is a robust and established method for creating the thioxanthen-9-one framework.

The versatility of this approach allows for the synthesis of various substituted thioxanthenones by starting with appropriately functionalized benzoic acid derivatives. These complex molecules serve as crucial intermediates for a range of specialized applications. google.com

Table 1: Synthesis of Thioxanthenone Derivatives from Benzoic Acid Precursors

| Precursor Molecule | Reaction Conditions | Resulting Complex Molecule | Reference |

|---|---|---|---|

| ortho-(Phenylthio)-benzoic acid | Concentrated Sulfuric Acid | Thioxanthen-9-one | google.com |

| 2-(p-Methylthiophenylthio)-4-fluoro-benzoic acid | Polyphosphoric Acid, 140°C | 2-Methylthio-6-fluoro-9-thioxanthone | prepchem.com |

Role in the Preparation of Diverse Derivatives and Analogs

The structure of 2-(phenylsulfinyl)benzoic acid offers multiple handles for chemical modification, leading to the preparation of a wide array of derivatives and analogs. While the sulfinyl group can be modified, the carboxylic acid and the related thioether functionalities are more commonly exploited for derivatization.

Research has demonstrated the synthesis of a series of 2-(phenylthio)benzoylarylhydrazone derivatives starting from 2-(phenylthio)benzoic acid. nih.gov The synthetic route involves the initial esterification of the carboxylic acid, followed by reaction with hydrazine (B178648) hydrate (B1144303) to form the key hydrazide intermediate. This intermediate is then condensed with various substituted aldehydes in an acid-catalyzed reaction to yield the target hydrazone derivatives. nih.gov This methodology showcases how the core structure can be systematically elaborated to create a library of analogs with diverse functionalities. nih.gov

Table 2: Synthesis of 2-(Phenylthio)benzoylarylhydrazone Derivatives

| Key Intermediate | Aldehyde Reactant | Resulting Derivative | Reference |

|---|---|---|---|

| 2-(Phenylthio)benzoic acid hydrazide | 5-Nitro-2-furaldehyde | 2-(Phenylthio)benzoyl-(5-nitro-2-furyl)hydrazone | nih.gov |

| 2-(Phenylthio)benzoic acid hydrazide | 5-Nitro-2-thiophenecarboxaldehyde | 2-(Phenylthio)benzoyl-(5-nitro-2-thienyl)hydrazone | nih.gov |

Furthermore, the carboxylic acid group is a versatile functional group that can be converted into other functionalities. For instance, substituted benzoic acids are routinely transformed into benzoyl chlorides, which then react with nucleophiles like ammonium (B1175870) thiocyanate (B1210189) to generate benzoyl isothiocyanates. nih.gov These reactive intermediates can be further treated with amines to furnish complex thioureido derivatives. nih.gov This highlights the broad potential for creating diverse analogs from the 2-(phenylsulfinyl)benzoic acid scaffold.

Contributions to the Synthesis of Heterocyclic Frameworks

The most significant contribution of 2-(phenylsulfinyl)benzoic acid and its analogs to synthetic chemistry is in the construction of heterocyclic frameworks. As previously mentioned, its structure is ideally suited for intramolecular cyclization to form thioxanthen-9-ones, which are sulfur-containing heterocycles. google.com

This transformation is a powerful tool for building the tricyclic thioxanthene (B1196266) ring system. The reaction involves the formation of a new carbon-carbon bond between the carboxylic acid carbon and the phenyl ring of the sulfinyl or thioether group. The choice of cyclization agent, typically a strong dehydrating acid like polyphosphoric acid (PPA) or sulfuric acid, is crucial for promoting the reaction. google.comprepchem.com This method is not limited to the parent compound; derivatives with additional substituents on either aromatic ring can also be cyclized, providing access to a wide range of functionalized heterocyclic products. prepchem.com The resulting thioxanthenones are valuable in their own right and as precursors for further synthetic manipulations. google.comresearchgate.net

Table 3: Synthesis of Heterocyclic Thioxanthenones via Intramolecular Cyclization

| Starting Material | Cyclization Conditions | Heterocyclic Product | Reference |

|---|---|---|---|

| ortho-(Phenylthio)-benzoic acid derivatives | Concentrated H₂SO₄ or PCl₅/AlCl₃ | Substituted Thioxanthen-9-ones | google.com |

| 2-(p-Methylthiophenylthio)-4-fluoro-benzoic acid | Polyphosphoric Acid (PPA) | 2-Methylthio-6-fluoro-9-thioxanthone | prepchem.com |

Development of Novel Synthetic Reagents and Catalytic Systems

While 2-(phenylsulfinyl)benzoic acid is primarily utilized as a structural precursor, its underlying molecular framework is relevant to the design of novel reagents and catalysts. The ortho-positioning of a heteroatom-containing group and a carboxylic acid creates a potential bidentate chelation site for metal ions.

This principle is clearly demonstrated in the development of its phosphine (B1218219) analog, 2-(diphenylphosphino)benzoic acid. This compound has been successfully synthesized and applied as a ligand in palladium-catalyzed cross-coupling reactions. diva-portal.org In these systems, the phosphine atom and the carboxylate group can coordinate to the palladium center, forming a stable chelate complex that influences the catalyst's activity, selectivity, and stability. This ligand has shown excellent performance in Heck reactions, facilitating the synthesis of butyl cinnamate (B1238496) with high selectivity and purity. diva-portal.org The superior performance compared to its ester derivative is attributed to the electronic and chelating properties of the free carboxylic acid group. diva-portal.org

Although direct catalytic applications of 2-(phenylsulfinyl)benzoic acid are not widely documented, the success of its phosphine counterpart suggests a strong potential for developing new catalytic systems based on this structural motif. The ability of the sulfur or sulfinyl group to coordinate with transition metals could be harnessed for various catalytic transformations.

Table 4: Application of a Structural Analog in Catalysis

| Ligand/Reagent | Catalytic Reaction | Substrates | Product | Reference |

|---|---|---|---|---|

| 2-(Diphenylphosphino)benzoic acid | Palladium-Catalyzed Heck Reaction | Bromobenzene and Butyl acrylate | Butyl cinnamate | diva-portal.org |

| 2-(Diphenylphosphino)benzoic acid | Palladium-Catalyzed Oxidative Heck Reaction | Phenylboronic acid and Butyl acrylate | Butyl cinnamate | diva-portal.org |

Future Research Directions for 2 Phenylsulfinyl Benzoic Acid

Exploration of Undiscovered Reaction Pathways and Catalytic Applications

The bifunctional nature of 2-(phenylsulfinyl)benzoic acid suggests a rich and largely unexplored reactive landscape. Future research should focus on harnessing the interplay between the carboxylate and sulfinyl groups to forge new synthetic routes and catalytic systems.

Potential Catalytic Roles: The compound could serve as a novel bifunctional organocatalyst or a specialized ligand in transition metal catalysis. The carboxyl group can act as a Brønsted acid or a directing group, while the sulfinyl oxygen can coordinate to metals or act as a hydrogen bond acceptor. Research should be directed toward evaluating its efficacy in reactions such as:

Asymmetric aldol (B89426) and Michael additions, where the chiral sulfoxide (B87167) could induce stereoselectivity.

Palladium-catalyzed cross-coupling reactions, where the molecule could function as a ligand to stabilize catalytic intermediates.

Oxidation reactions, where the sulfinyl group might modulate the activity and selectivity of a metal center.

Novel Transformations: Investigations into the inherent reactivity of the molecule could reveal new synthetic methodologies. For instance, intramolecular cyclization reactions under thermal or photochemical conditions could lead to novel sulfur-containing heterocyclic systems. The Pummerer reaction, a classic transformation of sulfoxides, could be re-examined in this specific context to yield functionalized benzothio-lactone derivatives. Michael addition of nucleophiles to related compounds like 2-phenylsulfonyl 1,3-dienes has been shown to proceed smoothly, suggesting that the sulfinyl analogue could participate in similar conjugate additions, opening pathways to complex molecular architectures. capes.gov.br

Table 1: Proposed Catalytic Applications for Investigation

| Reaction Type | Proposed Role of 2-(Phenylsulfinyl)benzoic Acid | Potential Outcome |

| Asymmetric Aldol Reaction | Chiral Organocatalyst or Ligand | Enantioselective formation of β-hydroxy ketones |

| Suzuki-Miyaura Coupling | Ligand for Palladium Catalyst | Enhanced stability and selectivity in C-C bond formation |

| Directed C-H Activation | Directing Group via Carboxylate | Regioselective functionalization of the aromatic rings |

| Asymmetric Oxidation | Chiral Ligand for Metal Catalysts | Stereoselective synthesis of chiral alcohols or epoxides |

Advanced Computational Studies for Predictive Synthesis and Reactivity

Computational chemistry offers a powerful, predictive lens through which to explore the properties and potential of 2-(phenylsulfinyl)benzoic acid before undertaking extensive lab work. Advanced theoretical studies can provide deep insights into its electronic structure, conformational landscape, and reaction mechanisms.

Predicting Reactivity and Structure: Density Functional Theory (DFT) calculations can be employed to determine key molecular properties. researchgate.net For instance, mapping the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can predict the most likely sites for nucleophilic and electrophilic attack. researchgate.net Calculating the electrostatic potential (ESP) map can reveal regions of positive and negative charge, highlighting sites for non-covalent interactions, which are crucial for its role in catalysis and molecular recognition. dntb.gov.ua

Modeling Reaction Pathways: Computational modeling can be used to calculate the transition state energies for proposed reactions, thereby predicting their feasibility and potential stereochemical outcomes. This is particularly valuable for understanding and optimizing conditions for the stereoselective synthesis of its enantiomers or for predicting the outcomes of catalytic cycles where it acts as a ligand. Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations, which have been used to study binding mechanisms in complex biological systems, could be adapted to model the interaction of this molecule with metal catalysts or substrates. nih.gov

Table 2: Key Parameters for Computational Investigation

| Computational Method | Parameter to be Calculated | Significance |

| DFT (e.g., B3LYP/6-311G) | Geometric Parameters (Bond Lengths/Angles) | Provides the most stable 3D structure. researchgate.net |

| DFT | HOMO-LUMO Energy Gap | Predicts chemical reactivity and stability. researchgate.net |

| Electrostatic Potential (ESP) | Molecular Charge Distribution | Identifies sites for intermolecular interactions. dntb.gov.ua |

| Transition State Theory | Activation Energies (ΔG‡) | Predicts reaction rates and mechanistic pathways. |

| QTAIM/NBO Analysis | Nature of Intramolecular Bonds | Elucidates non-covalent interactions, like hydrogen bonding. |

Innovative Methodologies for Stereoselective Synthesis of Enantiomers

The chirality of 2-(phenylsulfinyl)benzoic acid originates from the stereogenic sulfur center. The development of efficient, scalable methods for accessing its individual enantiomers is a critical research goal, as enantiopure forms are often required for applications in asymmetric catalysis and medicinal chemistry.

Asymmetric Synthesis: The most direct route to enantiopure 2-(phenylsulfinyl)benzoic acid is the asymmetric oxidation of the prochiral precursor, 2-(phenylthio)benzoic acid. Future research should focus on developing novel catalytic systems for this transformation. Promising avenues include:

Modified Sharpless or Kagan-Modena Oxidations: Adapting these well-established methods using chiral titanium or vanadium complexes with tailored ligands could provide high enantioselectivity.

Chiral Oxaziridines: The use of stoichiometric or catalytic amounts of enantiopure N-sulfonyloxaziridines or other hypervalent iodine reagents could offer a metal-free alternative for asymmetric oxygen transfer.

Biocatalysis: Employing enzymes such as monooxygenases, which are known to perform highly selective oxidations on sulfur compounds, could provide an environmentally benign route to a single enantiomer.

Chiral Resolution: In addition to asymmetric synthesis, innovative resolution techniques for the racemic mixture should be explored. This could involve the use of novel chiral resolving agents to form diastereomeric salts that can be separated by crystallization, or preparative chiral chromatography using advanced stationary phases. The synthesis of related chiral 2-amino-1,3-diols often relies on stereoselective steps like aminohydroxylation, demonstrating the importance of controlling stereochemistry in complex syntheses. nih.gov

Development of Novel Chemical Tools Based on 2-(Phenylsulfinyl)benzoic Acid Architecture

The distinct functionalities of 2-(phenylsulfinyl)benzoic acid make it an attractive scaffold for the design of novel chemical tools for a variety of scientific applications.

Probes and Sensors: The molecule's ability to coordinate to metal ions via its carboxylate and sulfinyl groups could be exploited to develop selective chemosensors. By attaching a fluorophore to the aromatic backbone, the binding of a target analyte could induce a change in fluorescence, allowing for quantitative detection.

Building Blocks for Biologically Active Molecules: The benzoic acid moiety is a common feature in many pharmacologically active compounds. For example, structure-activity relationship studies on retinoids have shown that modifications to the benzoic acid portion can dramatically alter biological activity, yielding agonists or antagonists. nih.gov Similarly, the 2-(phenylsulfinyl)benzoic acid core could be used as a starting point for creating new classes of enzyme inhibitors or receptor modulators. The related compound 2-(benzenesulfonyl)benzoic acid is known to inhibit carbonic anhydrase by disrupting a key proton shuttle mechanism, suggesting that the sulfinyl analogue could be explored for similar applications. researchgate.net

Tools for Asymmetric Synthesis: The enantiopure form of the acid could serve as a powerful chiral derivatizing agent to determine the enantiomeric excess of alcohols or amines. Furthermore, its potential as a chiral auxiliary or a traceless directing group in asymmetric C-C bond-forming reactions warrants significant investigation. The use of a related structure, 2-(1-phenylvinyl)benzoic acid, as a highly active leaving group in metal-free glycosylation highlights how such scaffolds can be engineered to facilitate complex chemical transformations. rsc.org

Q & A

Q. What are the recommended methods for synthesizing 2-(Phenylsulfinyl)benzoic acid in a laboratory setting?

- Methodological Answer : A two-step synthesis pathway is commonly employed. First, introduce the sulfinyl group via sulfonation using a phenylsulfinyl chloride derivative under acidic conditions. Second, functionalize the benzoic acid core through Friedel-Crafts acylation or carboxylation. For example, a process analogous to the preparation of 2-[bis(phenyl)methyl]benzoic acids involves reacting a sulfinyl-substituted benzaldehyde with aniline derivatives in an acidic medium, followed by oxidation to stabilize the sulfinyl group . Purity can be enhanced via recrystallization using polar aprotic solvents (e.g., DMSO or ethanol).

Q. How can spectroscopic techniques characterize 2-(Phenylsulfinyl)benzoic acid?

- Methodological Answer :

- FT-IR and FT-Raman : Identify functional groups such as the sulfinyl (S=O) stretch (~1040–1100 cm⁻¹) and carboxylic acid (O-H stretch ~2500–3300 cm⁻¹). Compare experimental data with Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) to validate vibrational assignments .

- NMR : Use and NMR to confirm aromatic proton environments and sulfinyl/carboxylic acid connectivity. For example, the deshielded proton adjacent to the sulfinyl group will appear downfield (~δ 8.0–8.5 ppm) .

Q. What safety precautions are critical when handling 2-(Phenylsulfinyl)benzoic acid?

- Methodological Answer : Refer to Material Safety Data Sheets (MSDS) for hazards:

- Inhalation/Skin Contact : Use fume hoods, nitrile gloves, and lab coats. The compound is harmful if inhaled or absorbed, as indicated for structurally similar benzoic acid derivatives .

- Storage : Store at 2–8°C in airtight containers to prevent oxidation of the sulfinyl group .

Advanced Research Questions

Q. How can conflicting spectroscopic data for 2-(Phenylsulfinyl)benzoic acid be resolved?

- Methodological Answer : Contradictions in spectral peaks (e.g., unexpected S=O stretching frequencies) may arise from polymorphism or solvent interactions.

- Approach :

Perform DFT-based geometry optimization to model the compound’s electronic structure and predict vibrational modes .

Cross-validate with X-ray crystallography to confirm solid-state conformation.

Use solvent-dependent UV-Vis studies to assess environmental effects on sulfinyl group reactivity .

Q. What strategies optimize the compound’s stability in metal-organic framework (MOF) applications?

- Methodological Answer : The sulfinyl group’s lone pairs enable coordination with metal ions (e.g., Zn²⁺, Cu²⁺). To enhance stability:

- Ligand Design : Modify the benzoic acid backbone with electron-withdrawing groups (e.g., nitro) to strengthen metal-ligand bonds .

- Synthetic Conditions : Use inert atmospheres (N₂/Ar) during MOF synthesis to prevent sulfinyl oxidation to sulfone .

Q. How does the sulfinyl group influence the compound’s pharmacokinetic properties in drug design?

- Methodological Answer :

- Metabolism : The sulfinyl group may undergo hepatic CYP450-mediated oxidation. Use LC-MS to track metabolites (e.g., sulfone derivatives) in vitro .

- Bioavailability : Perform logP assays to evaluate lipophilicity. Sulfinyl’s polarity reduces membrane permeability compared to sulfonyl analogs, requiring prodrug strategies for improved absorption .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.